molecular formula C7H5F3N2O B13385106 N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine

N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine

Cat. No.: B13385106
M. Wt: 190.12 g/mol
InChI Key: CGVPECRRBNDRGT-QCDXTXTGSA-N
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Description

N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine is a chemical compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine typically involves the reaction of 3-(trifluoromethyl)pyridine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}amine
  • N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydrazine

Uniqueness

N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine is unique due to the presence of both a trifluoromethyl group and a hydroxylamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

(NZ)-N-[[3-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-3-11-6(5)4-12-13/h1-4,13H/b12-4-

InChI Key

CGVPECRRBNDRGT-QCDXTXTGSA-N

Isomeric SMILES

C1=CC(=C(N=C1)/C=N\O)C(F)(F)F

Canonical SMILES

C1=CC(=C(N=C1)C=NO)C(F)(F)F

Origin of Product

United States

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